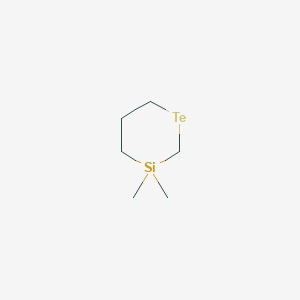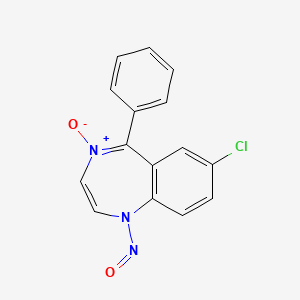
3,3-Dimethyl-1,3-tellurasilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1,3-tellurasilinane: is an organotellurium compound that features a tellurium atom bonded to a silicon atom within a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1,3-tellurasilinane typically involves the reaction of tellurium tetrachloride with organosilicon compounds under controlled conditions. One common method includes the use of 3,3-dimethyl-1-butyne as a starting material, which undergoes a series of reactions including chlorination and dechlorination to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-1,3-tellurasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert it back to its elemental form or other tellurium-containing compounds.
Substitution: The tellurium atom can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Tellurium dioxide and other tellurium oxides.
Reduction: Elemental tellurium or tellurium hydrides.
Substitution: Various organotellurium compounds depending on the substituent introduced.
Scientific Research Applications
3,3-Dimethyl-1,3-tellurasilinane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-1,3-tellurasilinane exerts its effects involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with other elements, facilitating reactions such as oxidation and reduction. The specific pathways and molecular targets depend on the context of its use, whether in chemical synthesis or biological systems .
Comparison with Similar Compounds
3,3-Dimethyl-1-butyne: A related compound used in the synthesis of 3,3-Dimethyl-1,3-tellurasilinane.
Tellurium tetrachloride: Another tellurium-containing compound with different reactivity and applications.
Organosilicon compounds: Compounds containing silicon that share some structural similarities.
Uniqueness: this compound is unique due to its specific ring structure and the presence of both tellurium and silicon atoms. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
61676-27-5 |
|---|---|
Molecular Formula |
C6H14SiTe |
Molecular Weight |
241.9 g/mol |
IUPAC Name |
3,3-dimethyl-1,3-tellurasilinane |
InChI |
InChI=1S/C6H14SiTe/c1-7(2)4-3-5-8-6-7/h3-6H2,1-2H3 |
InChI Key |
YKJGJCKBRUQHGD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCC[Te]C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14578810.png)
![[3-Hydroxy-6-methoxy-4,5-bis(methylsulfonyloxy)oxan-2-yl]methyl methanesulfonate](/img/structure/B14578815.png)
![2-Bromo-N-[4-chloro-2-(cyclohex-1-ene-1-carbonyl)phenyl]acetamide](/img/structure/B14578822.png)
![4-[(1,3-Dioxaspiro[5.5]undecan-4-yl)methyl]morpholine](/img/structure/B14578823.png)



![3-Methyl-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14578843.png)



![tert-Butyl [(1R)-cyclohex-3-en-1-yl]acetate](/img/structure/B14578860.png)


